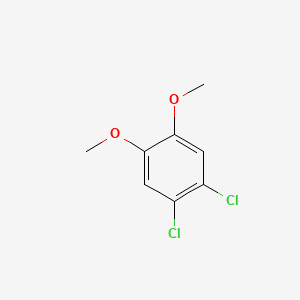

4,5-Dichloroveratrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXLZQZBLGBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182074 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2772-46-5 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dichloroveratrole (CAS Number: 2772-46-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloroveratrole, a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document consolidates available physicochemical data, outlines a detailed synthetic protocol, and summarizes its known applications and biological context.

Physicochemical Properties

This compound, also known as 1,2-dichloro-4,5-dimethoxybenzene, is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2772-46-5 | |

| Molecular Formula | C₈H₈Cl₂O₂ | [1] |

| Molecular Weight | 207.05 g/mol | [1] |

| Melting Point | 83°C | [1] |

| Boiling Point | 297.35°C (estimated) | [1] |

| Density | 1.3354 g/cm³ (estimated) | [1] |

| Refractive Index | 1.5537 (estimated) | [1] |

| Water Solubility | 72.3 mg/L (at 25°C) | [1] |

| Appearance | Pale Brown to Grey Solid | [1] |

| Storage Temperature | -20°C, Inert atmosphere | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (when heated) | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

References

physical properties of 4,5-Dichloroveratrole

An In-depth Technical Guide on the Physical Properties of 4,5-Dichloroveratrole

Introduction

This compound, also known as 1,2-dichloro-4,5-dimethoxybenzene, is a chlorinated organic compound.[1][2] Its chemical formula is C8H8Cl2O2.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C8H8Cl2O2 | [1][2][3] |

| Molecular Weight | 207.05 g/mol | [1][2][3] |

| Appearance | Pale Brown to Grey Solid | [4] |

| Melting Point | 83 °C | [4] |

| Boiling Point | 257.1 °C at 760 mmHg | [1] |

| ~297.35 °C (rough estimate) | [4] | |

| Density | 1.283 g/cm³ | [1] |

| ~1.3354 g/cm³ (rough estimate) | [4] | |

| Water Solubility | 72.3 mg/L at 25 °C | [4] |

| Solubility in other solvents | Slightly soluble in Chloroform and Methanol (with heating) | [4] |

| Flash Point | 98.8 °C | [1] |

| Vapor Pressure | 0.0239 mmHg at 25 °C | [1] |

| Refractive Index | 1.524 | [1] |

| ~1.5537 (estimate) | [4] | |

| LogP | 3.0106 | [1] |

| 3.6 | [2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Vernier Melt Station)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

This compound sample

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Use a spatula to pack a small amount of the powdered sample into the open end of a capillary tube to a depth of approximately 3 mm.[5]

-

Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Set the apparatus to heat at a controlled rate. For a preliminary measurement, a faster heating rate can be used. For an accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

Dispose of the used capillary tube in the designated glass waste container.[5]

Boiling Point Determination (Simple Distillation)

Simple distillation can be used to determine the boiling point of a liquid and is also a method for purification.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or water bath

-

Boiling chips

-

Clamps and stands

-

This compound sample (melted if starting from solid)

Procedure:

-

Place a small volume of the this compound sample and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus as shown in chemical laboratory manuals, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

-

Begin heating the sample in the round-bottom flask.[5]

-

Observe the temperature as the liquid heats and begins to vaporize. The temperature will rise and then stabilize as the vapor condenses and is collected in the receiving flask.[5]

-

The stable temperature at which the liquid is actively boiling and condensing is the boiling point. Record this temperature.

-

Continue distillation until only a small amount of liquid remains in the distilling flask; do not distill to dryness.

-

Allow the apparatus to cool completely before disassembling.

Solubility Determination

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and a test tube rack

-

Spatula

-

Pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate)

-

This compound sample

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Add a small volume (e.g., 1 mL) of a specific solvent to each test tube.[7]

-

Agitate the mixture by flicking the test tube or using a vortex mixer for a set period (e.g., 30-60 seconds).

-

Observe whether the solid dissolves completely. Note if the substance is soluble, partially soluble, or insoluble.[7]

-

For substances that appear insoluble at room temperature, gentle heating can be applied to test for temperature-dependent solubility. If heating is applied, allow the solution to cool to observe if the solute precipitates.

-

Record the observations for each solvent. The principle of "like dissolves like" can be used to infer the polarity of the compound based on its solubility in polar and non-polar solvents.[6]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid organic compound such as this compound.

Caption: Workflow for the experimental determination of the .

References

- 1. This compound|2772-46-5 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | C8H8Cl2O2 | CID 17713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2772-46-5 CAS MSDS (4,5-DICHLOROVERATROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. amherst.edu [amherst.edu]

4,5-Dichloroveratrole chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

4,5-Dichloroveratrole, a halogenated aromatic ether, presents a key scaffold in various chemical syntheses. Its structure is characterized by a benzene ring substituted with two adjacent methoxy groups and two adjacent chlorine atoms.

IUPAC Name: 1,2-dichloro-4,5-dimethoxybenzene[1]

Synonyms: 1,2-Dichloro-4,5-dimethoxybenzene, this compound[1]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 207.05 g/mol | [1][2] |

| Melting Point | 83°C | [3] |

| Boiling Point (est.) | 297.35°C | [3] |

| Density (est.) | 1.3354 g/cm³ | [3] |

| Water Solubility | 72.3 mg/L (at 25°C) | [3] |

| XLogP3 | 3.6 | [1] |

| CAS Number | 2772-46-5 | [1][2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic chlorination of veratrole (1,2-dimethoxybenzene). The methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 4 and 5 positions. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).

Representative Synthesis of this compound from Veratrole:

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve veratrole (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Dissolve sulfuryl chloride (2.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled solution of veratrole over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a cold saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent to yield pure this compound.

Synthesis Workflow

The logical progression of the synthesis of this compound from veratrole can be visualized as a clear experimental workflow. This process involves the initial reaction setup, the core chlorination step, and subsequent workup and purification stages to isolate the final product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 4,5-Dichloroveratrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Quantitative solubility data for 4,5-Dichloroveratrole in common organic solvents is sparse in publicly accessible databases and literature. The available data is summarized below. Researchers are encouraged to use the provided experimental protocols to populate a more comprehensive dataset tailored to their specific solvent systems and temperature requirements.

Table 1: Known Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method of Determination |

| Water | 25 | 72.3 mg/L | Not Specified |

| Chloroform | Not Specified | Slightly Soluble | Not Specified |

| Methanol | Heated | Slightly Soluble | Not Specified |

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise and reliable solubility data, two common and robust experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

2.1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves saturating a solvent with the solute, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid solute is essential to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a constant temperature bath is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with dried solute) - (Mass of empty container)] / (Volume of filtered solution in mL) * 100

2.2. UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that can be faster than the gravimetric method, especially for determining the solubility of sparingly soluble compounds.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Sample Preparation and Equilibration:

-

Prepare a saturated solution of this compound in the organic solvent as described in steps 1 and 2 of the Gravimetric Method.

-

-

Filtration and Dilution:

-

Filter the saturated solution as described in step 4 of the Gravimetric Method.

-

Carefully dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

An In-depth Technical Guide to the Stability and Storage of 4,5-Dichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dichloroveratrole. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Core Chemical and Physical Properties

This compound is a solid, white crystalline compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | White to Pale Brown/Grey Solid |

| Melting Point | 83 - 92 °C |

| Boiling Point | ~297 °C (estimated) |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating).[1] Water solubility: 72.3mg/L at 25 °C.[1] |

Stability Profile and Incompatible Materials

This compound is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to certain conditions and materials.

General Stability: The compound is stable under recommended storage conditions, retaining its chemical integrity.[2]

Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2]

Hazardous Decomposition Products: Under normal conditions of use and storage, hazardous decomposition is not expected.[2] However, in the event of a fire, hazardous combustion products may be released, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Chlorine

-

Hydrogen chloride gas

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the quality and safety of this compound.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended.[1] |

| Atmosphere | Storage under an inert atmosphere is advisable to prevent potential degradation from atmospheric components.[1] |

| Container | Keep containers tightly closed to prevent moisture ingress and contamination.[2][3] |

| Ventilation | Store in a well-ventilated area.[2][3] |

Handling Precautions:

-

Avoid breathing dust.

-

Prevent contact with skin, eyes, and clothing.

-

Use personal protective equipment (PPE), including gloves and safety goggles.

-

Ensure adequate ventilation during handling.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are representative protocols that can be adapted for this compound. A target degradation of 5-20% is generally considered appropriate for these studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. This stock solution will be used for the following stress studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

-

Dilute with the initial solvent mixture to a suitable concentration for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

-

Dilute with the initial solvent mixture to a suitable concentration for analysis.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool and dilute to a suitable concentration for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the initial solvent mixture to a suitable concentration for analysis.

Thermal Degradation

-

Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed solid in the initial solvent mixture at a known concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Maintain the total illumination at not less than 1.2 million lux hours and the near-ultraviolet energy at not less than 200 watt hours/square meter.

-

Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

-

After the exposure period, prepare the solid sample and dilute the solution sample to a suitable concentration for analysis.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial to separate and quantify this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or as determined by UV scan) |

The method would require validation to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Visualized Workflows

The following diagrams illustrate the logical flow for stability testing and the recommended storage and handling workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1,2-dichloro-4,5-dimethoxybenzene, a key intermediate in the preparation of various biologically active molecules. This document outlines the primary synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

1,2-Dichloro-4,5-dimethoxybenzene, also known as 4,5-dichloroveratrole, is a halogenated aromatic ether. Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-rich nature of the precursor, 1,2-dimethoxybenzene (veratrole), allows for facile electrophilic substitution reactions, which are central to the synthetic strategies discussed herein.

Synthesis Pathways

The primary and most direct route to 1,2-dichloro-4,5-dimethoxybenzene involves the electrophilic dichlorination of commercially available 1,2-dimethoxybenzene (veratrole). The two methoxy groups are ortho-, para-directing, and strongly activating, which facilitates the introduction of two chlorine atoms at the 4 and 5 positions of the aromatic ring.

Two common and effective chlorinating agents for this transformation are sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and selectivity.

Pathway 1: Dichlorination using Sulfuryl Chloride

Sulfuryl chloride is a convenient and effective reagent for the chlorination of electron-rich aromatic compounds.[1] The reaction proceeds readily, often at or below room temperature, and typically provides the desired dichlorinated product in good yield.

Logical Workflow for Dichlorination using Sulfuryl Chloride

Caption: Dichlorination of veratrole using sulfuryl chloride.

Pathway 2: Dichlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder chlorinating agent compared to sulfuryl chloride, which can offer better selectivity and milder reaction conditions.[2] The reaction may require a catalyst, such as a Lewis acid, to proceed efficiently.

Logical Workflow for Dichlorination using N-Chlorosuccinimide

Caption: Dichlorination of veratrole using N-chlorosuccinimide.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of 1,2-dichloro-4,5-dimethoxybenzene.

Protocol 1: Synthesis via Dichlorination with Sulfuryl Chloride

This protocol is adapted from a general procedure for the dichlorination of activated dimethoxybenzene derivatives.[2]

Materials:

-

1,2-Dimethoxybenzene (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (2.1 equivalents)

-

Dry dichloromethane (DCM) or chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethoxybenzene (1 equivalent) in a suitable dry solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Dissolve sulfuryl chloride (2.1 equivalents) in the same solvent and add it dropwise to the cooled solution of the starting material over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Slowly pour the reaction mixture into a cold saturated solution of sodium bicarbonate to neutralize the acid formed.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtering and concentrating the solution under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to isolate 1,2-dichloro-4,5-dimethoxybenzene.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1,2-dichloro-4,5-dimethoxybenzene.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈Cl₂O₂ | |

| Molecular Weight | 207.05 g/mol | |

| Appearance | Crystalline solid | [2] |

| Melting Point | Data not available in searched results | |

| Yield | Dependent on specific reaction conditions | [2] |

Spectroscopic Data (Predicted/Typical):

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~6.9-7.1 (s, 2H, Ar-H), δ ~3.9 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~150 (Ar-C-O), ~125 (Ar-C-Cl), ~115 (Ar-C-H), ~56 (OCH₃) |

| IR (KBr) | ν ~2950-2850 (C-H, alkane), ~1580, 1480 (C=C, aromatic), ~1250, 1050 (C-O, ether), ~800-700 (C-Cl) cm⁻¹ |

| Mass Spec (EI) | m/z 206, 208, 210 (M⁺, M+2, M+4 due to Cl isotopes) |

Conclusion

The synthesis of 1,2-dichloro-4,5-dimethoxybenzene is readily achievable through the direct dichlorination of 1,2-dimethoxybenzene. The use of sulfuryl chloride provides a robust and efficient method for this transformation. This technical guide provides the necessary information for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this valuable intermediate. Further optimization of reaction conditions may be necessary to maximize yield and purity depending on the scale and specific laboratory setup.

References

Biological Activity of 4,5-Dichloroveratrole: An In-Depth Technical Guide

An important note on the availability of data: Extensive searches of scientific literature and databases have revealed a significant lack of specific information regarding the biological activity of 4,5-Dichloroveratrole. As of this writing, there are no publicly available studies detailing its specific mechanisms of action, quantitative biological data (such as IC50 or EC50 values), or defined signaling pathways.

Therefore, this document will provide a foundational understanding of the compound and, where relevant, draw general comparisons to structurally related compounds for which toxicological data are available. It is crucial to emphasize that the biological effects of related compounds are not directly transferable to this compound and should be considered for contextual purposes only.

Introduction to this compound

This compound is a chlorinated aromatic organic compound. Its structure consists of a benzene ring substituted with two adjacent methoxy groups (a veratrole moiety) and two adjacent chlorine atoms.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Potential Areas of Biological Investigation

Given its chemical structure, several potential avenues for biological activity could be hypothesized and would require experimental validation. These include, but are not limited to:

-

Metabolism and Toxicology: As a chlorinated aromatic compound, its metabolic fate in biological systems would be of primary interest. Studies would typically involve in vitro and in vivo models to identify metabolites and assess potential toxicity. The toxicological profiles of related dichlorophenols and dichlorobenzenes have been studied, though it is important to note that the presence of the dimethoxy groups in this compound could significantly alter its metabolic pathway and toxicological profile.

-

Enzyme Inhibition/Induction: Aromatic compounds can interact with various enzymes. Screening assays could determine if this compound inhibits or induces key enzymes, such as cytochrome P450s, which are involved in drug metabolism.

-

Receptor Binding: The molecule could be screened for its ability to bind to various cellular receptors, which could initiate a signaling cascade.

-

Antimicrobial or Pesticidal Activity: Chlorinated organic compounds are a broad class of substances that include many pesticides and antimicrobial agents. It would be pertinent to investigate if this compound exhibits such properties.

Experimental Protocols for Future Research

Should research into the biological activity of this compound be undertaken, the following experimental workflows would be typical.

General Cytotoxicity Assessment

A primary step would be to assess the general cytotoxicity of the compound against various cell lines.

Figure 2: A typical experimental workflow for determining the cytotoxicity of a compound.

Methodology:

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), would be cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound would be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions would then be made in the cell culture medium.

-

Cell Seeding and Treatment: Cells would be seeded into 96-well plates at a predetermined density. After allowing the cells to adhere, they would be treated with the various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) would be included.

-

Viability Assay: After the desired incubation period (e.g., 24, 48, or 72 hours), a cell viability assay, such as the MTT or PrestoBlue assay, would be performed according to the manufacturer's instructions.

-

Data Analysis: The absorbance or fluorescence would be measured using a plate reader. The results would be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Hypothetical Signaling Pathway Investigation

If a specific biological effect were to be identified, the next step would be to elucidate the underlying signaling pathway. For example, if this compound were found to induce apoptosis, a potential investigative workflow is outlined below.

Figure 3: A simplified logical diagram for investigating apoptosis induction.

Quantitative Data Summary

As stated, there is currently no quantitative biological data available for this compound in the public domain. The table below is a template that would be used to summarize such data if it were to become available through future research.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | HepG2 | IC50 (48h) | Data not available | - |

| Enzyme Inhibition | Cytochrome P450 2D6 | IC50 | Data not available | - |

| Receptor Binding | Estrogen Receptor Alpha | Ki | Data not available | - |

Conclusion

The biological activity of this compound remains an uninvestigated area of research. While its chemical structure suggests several avenues for potential biological effects, a comprehensive understanding can only be achieved through rigorous experimental investigation. The protocols and frameworks outlined in this guide provide a roadmap for such future studies. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully characterize the pharmacological and toxicological profile of this compound.

The Synthetic Versatility of 4,5-Dichloroveratrole: A Gateway to Potent Bioactive Molecules

For Immediate Release

Shanghai, China – December 14, 2025 – 4,5-Dichloroveratrole (1,2-dichloro-4,5-dimethoxybenzene), a readily available aromatic compound, is emerging as a critical building block in medicinal chemistry and drug discovery. Its strategic placement of chloro and methoxy functional groups on a benzene ring offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide delves into the core research applications of this compound, with a particular focus on its pivotal role in the development of potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of inflammatory diseases.

Core Application: A Precursor to Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of this compound lies in its use as a key starting material for the synthesis of selective PDE4 inhibitors. These enzymes are crucial regulators of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells.

One of the most notable drugs in this class is Roflumilast, approved for the treatment of severe chronic obstructive pulmonary disease (COPD). The chemical architecture of Roflumilast and its analogues often features a substituted benzamide moiety, for which this compound serves as an ideal precursor. The dichloro-substituents can be strategically manipulated to introduce other functionalities, highlighting the synthetic utility of this compound.

Logical Workflow for the Synthesis of Roflumilast Analogues from this compound

The general synthetic strategy involves the initial functionalization of the this compound core, followed by the construction of the final bioactive molecule. This workflow underscores the importance of the starting material in providing the necessary chemical scaffold.

Experimental Protocols: Synthesis of Roflumilast Analogues

While specific protocols starting directly from this compound are often proprietary or embedded within broader patents, the following represents a plausible, multi-step synthesis of a key intermediate for Roflumilast, logically starting from a dichloroveratrole derivative.

Step 1: Formylation of a Dichloroveratrole Derivative

This initial step introduces a crucial aldehyde functional group, which can be further oxidized.

-

Reaction: Vilsmeier-Haack formylation.

-

Reactants: A 4,5-disubstituted-1,2-dimethoxybenzene (derived from this compound), phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure: To a cooled solution of the dichloroveratrole derivative in an appropriate solvent, a pre-formed Vilsmeier reagent (from POCl₃ and DMF) is added dropwise. The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with an aqueous solution and the product, a substituted dichlorobenzaldehyde, is extracted, dried, and purified.

Step 2: Oxidation to Carboxylic Acid

The aldehyde is converted to a carboxylic acid, a necessary functional group for the subsequent amide coupling.

-

Reaction: Pinnick oxidation.

-

Reactants: The substituted dichlorobenzaldehyde from Step 1, sodium chlorite (NaClO₂), a phosphate buffer, and a scavenger such as 2-methyl-2-butene.

-

Procedure: The aldehyde is dissolved in a suitable solvent (e.g., tert-butanol). The phosphate buffer and scavenger are added, followed by the portion-wise addition of sodium chlorite. The reaction is stirred at room temperature until the starting material is consumed. The resulting carboxylic acid is then isolated through extraction and purification.

Step 3: Amide Coupling to form the Final Product

The final step involves the formation of the amide bond between the carboxylic acid and the requisite amine.

-

Reaction: Amide bond formation.

-

Reactants: The substituted dichlorobenzoic acid from Step 2, 4-amino-3,5-dichloropyridine, and a coupling agent (e.g., thionyl chloride to form an acyl chloride, or a carbodiimide).

-

Procedure: The carboxylic acid is first activated, for example, by converting it to its acyl chloride with thionyl chloride. In a separate vessel, 4-amino-3,5-dichloropyridine is dissolved in an inert solvent. The activated carboxylic acid is then added to the amine solution, often in the presence of a base to neutralize the generated acid. The reaction is stirred until completion, and the final product is isolated and purified by crystallization or chromatography.

Quantitative Data: Biological Activity of Roflumilast Analogues

The following table summarizes the phosphodiesterase 4B (PDE4B) inhibitory activity of Roflumilast and a representative analogue. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target | IC₅₀ (nM) | Assay Condition |

| Roflumilast | PDE4B | 0.8 | In vitro enzyme assay |

| Analogue 6c | PDE4B | 1.2 | In vitro enzyme assay |

Data is illustrative and based on representative values found in the literature for Roflumilast and its analogues.

Signaling Pathway of PDE4 Inhibition

The therapeutic effect of PDE4 inhibitors stems from their ability to modulate the cAMP signaling pathway within inflammatory cells. The following diagram illustrates this mechanism.

Spectroscopic Characterization of 4,5-Dichloroveratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5-Dichloroveratrole, a key intermediate in various synthetic pathways. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on established principles of spectroscopic interpretation and data from structurally similar compounds. These tables are intended to serve as a reference for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to be relatively simple, showing two singlets for the aromatic protons and a singlet for the two equivalent methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Singlet | 1H | Aromatic C-H (H-3 or H-6) |

| ~ 6.9 - 7.2 | Singlet | 1H | Aromatic C-H (H-6 or H-3) |

| ~ 3.8 - 4.0 | Singlet | 6H | 2 x -OCH₃ |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the aromatic region, and one signal for the two equivalent methoxy carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C-1 or C-2 (Aromatic C-O) |

| ~ 148 - 152 | C-2 or C-1 (Aromatic C-O) |

| ~ 125 - 130 | C-4 or C-5 (Aromatic C-Cl) |

| ~ 125 - 130 | C-5 or C-4 (Aromatic C-Cl) |

| ~ 112 - 116 | C-3 or C-6 (Aromatic C-H) |

| ~ 112 - 116 | C-6 or C-3 (Aromatic C-H) |

| ~ 56 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Weak - Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | -CH₃ stretch |

| 1550 - 1600 | Medium - Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium | -CH₃ bend |

| 1250 - 1300 | Strong | Aryl-O stretch (asymmetric) |

| 1000 - 1050 | Strong | Aryl-O stretch (symmetric) |

| 800 - 880 | Strong | C-H out-of-plane bend (isolated H's) |

| 700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈Cl₂O₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

| m/z (relative abundance) | Assignment |

| 206 (100%) | [M]⁺• (with ²³⁵Cl) |

| 208 (65%) | [M+2]⁺• (with ¹³⁵Cl and ¹³⁷Cl) |

| 210 (10%) | [M+4]⁺• (with ²³⁷Cl) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - CH₃ - CO]⁺ |

| 128 | [M - 2CH₃ - CO]⁺• |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.[1]

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[2] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.[4]

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[6]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 4,5-Dichloroveratrole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic strategies for the derivatization of 4,5-dichloroveratrole, a versatile starting material for the preparation of novel compounds with potential applications in medicinal chemistry and drug discovery. The electron-rich nature of the veratrole core, combined with the directing effects of the chloro and methoxy substituents, allows for a range of chemical modifications. These notes outline key synthetic pathways, provide detailed experimental protocols for selected transformations, and discuss the potential biological significance of the resulting derivatives.

Introduction

This compound (1,2-dichloro-4,5-dimethoxybenzene) is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its structure presents multiple opportunities for functionalization, making it an attractive scaffold for the generation of diverse chemical libraries for biological screening. The presence of two chlorine atoms and two methoxy groups on the benzene ring influences the regioselectivity of subsequent reactions and provides handles for further modifications.

Synthetic Pathways and Methodologies

The primary routes for the derivatization of this compound involve electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metallation-electrophile quench sequences.

Electrophilic Aromatic Substitution

The dimethoxy groups of this compound are activating and ortho-, para-directing. However, the positions ortho to the methoxy groups are already substituted with chlorine atoms. Therefore, electrophilic substitution is expected to occur at the positions ortho to the chlorine atoms and meta to the methoxy groups, which are the same available carbons.

a) Formylation: The introduction of a formyl group is a key transformation, as aldehydes are versatile intermediates for the synthesis of a wide range of derivatives. A common method for the formylation of electron-rich aromatic rings is the use of dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).

b) Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which are present in many biologically active molecules. This reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst.

c) Nitration: The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amine. Nitration of activated aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid, although milder reagents may be necessary to avoid oxidation of the veratrole ring.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound ring can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling: This versatile reaction allows for the coupling of the aryl chloride with boronic acids or esters to form biaryl compounds. This is a powerful method for introducing a wide range of aryl and heteroaryl substituents.

Lithiation and Electrophilic Quench

Directed ortho-metallation can be a powerful tool for the functionalization of aromatic rings. While the methoxy groups can direct lithiation to the ortho positions, the presence of the chlorine atoms may influence the regioselectivity. The resulting organolithium species can then be quenched with various electrophiles.

Experimental Protocols

The following are generalized protocols for key transformations, which should be optimized for the specific substrate and desired product.

Protocol 1: Formylation of this compound

This protocol describes the introduction of a formyl group onto the this compound ring using dichloromethyl methyl ether and titanium tetrachloride.

Materials:

-

This compound

-

Dichloromethyl methyl ether (CHCl₂OMe)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (2.2 eq) to the stirred solution. The mixture may turn a deep color.

-

Stir the reaction mixture at 0 °C for 1 hour under a nitrogen atmosphere.

-

Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at 0 °C for 45 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chlorinated veratrole derivative with an arylboronic acid.

Materials:

-

Chlorinated this compound derivative (e.g., the product from Protocol 1)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine the chlorinated this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Due to the limited availability of specific experimental data for the synthesis of a wide range of derivatives directly from this compound in the public domain, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record and tabulate their own data for yields, melting points, and spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) for each new derivative synthesized.

Visualizations

Logical Workflow for Derivative Synthesis

The following diagram illustrates a potential workflow for the synthesis and evaluation of derivatives from this compound.

Caption: Synthetic and drug discovery workflow starting from this compound.

Potential Signaling Pathway Interaction

Given that many veratrole-based compounds exhibit biological activity, derivatives of this compound could potentially interact with various signaling pathways implicated in diseases such as cancer or inflammation. For instance, if a derivative were found to inhibit a specific kinase, the following generalized pathway diagram could be adapted.

Caption: Hypothetical inhibition of a kinase cascade by a this compound derivative.

Application Notes and Protocols: 4,5-Dichloroveratrole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,5-dichloroveratrole as a strategic starting material in the synthesis of valuable organic compounds. The protocols focus on the preparation of chalcone and quinoxaline derivatives, which are important scaffolds in medicinal chemistry and materials science.

Application Note 1: Synthesis of a 4',5'-Dichloro Chalcone Precursor Analogous to Verbenachalcone

Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids. The dichloro-substitution pattern on the aromatic ring can significantly influence the biological activity of the resulting molecules. This protocol outlines the synthesis of a chalcone derivative using this compound as a precursor, which can be a key intermediate for more complex molecules like verbenachalcone analogues. The synthesis involves two main steps: the formylation of this compound to obtain 4,5-dichlorobenzaldehyde, followed by a Claisen-Schmidt condensation with acetophenone.

Experimental Protocols

Step 1: Formylation of this compound to 4,5-Dichlorobenzaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[1]

-

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Dissolve this compound (1 equivalent) in a minimal amount of DMF or an appropriate solvent and add it to the Vilsmeier reagent solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,5-dichlorobenzaldehyde.

-

Step 2: Claisen-Schmidt Condensation of 4,5-Dichlorobenzaldehyde with Acetophenone

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone.[2]

-

Materials:

-

4,5-Dichlorobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, dilute)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve 4,5-dichlorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise with continuous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours. A precipitate of the chalcone should form.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure 4',5'-dichloro-chalcone.

-

Data Presentation

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formylation | This compound | POCl₃, DMF | DMF | 60-70 | 2-4 | 70-80 (estimated) |

| Condensation | 4,5-Dichlorobenzaldehyde, Acetophenone | NaOH or KOH | Ethanol | Room Temp. | 4-6 | 80-90 (estimated) |

Note: Yields are estimated based on similar reactions reported in the literature.

Visualization

References

Application Notes and Protocols for the Nitration of 4,5-Dichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 4,5-dichloroveratrole to synthesize 4,5-dichloro-1,2-dimethoxy-3-nitrobenzene. This protocol is based on established principles of electrophilic aromatic substitution, a fundamental reaction in organic synthesis.

Introduction

The nitration of aromatic compounds is a crucial process in the synthesis of many pharmaceutical intermediates and fine chemicals. The introduction of a nitro group (-NO2) onto an aromatic ring, such as in this compound, serves as a key step for further functional group transformations. The electron-withdrawing nature of the nitro group can also modulate the electronic properties of the molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO2+), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile.

Experimental Protocol

This protocol details a representative procedure for the nitration of this compound. Researchers should perform a risk assessment and adhere to all institutional safety guidelines before commencing any experimental work.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath. This mixture should be prepared fresh.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice (50 g) in a beaker.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) until the effervescence ceases.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4,5-dichloro-1,2-dimethoxy-3-nitrobenzene.

-

Data Presentation

The following table should be used to record the quantitative data from the experiment.

| Parameter | Value |

| Mass of this compound (g) | |

| Moles of this compound | |

| Volume of Conc. Sulfuric Acid (mL) | |

| Moles of Conc. Sulfuric Acid | |

| Volume of Conc. Nitric Acid (mL) | |

| Moles of Conc. Nitric Acid | |

| Mass of Product (g) | |

| Moles of Product | |

| Theoretical Yield (g) | |

| Percentage Yield (%) | |

| Melting Point (°C) | |

| Spectroscopic Data (NMR, IR, MS) | Attach relevant spectra |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.

Caption: Experimental workflow for the nitration of this compound.

Application of 4,5-Dichloroveratrole in the Synthesis of a Novel, Hypothetical HPPD Inhibitor Herbicide

Introduction

4,5-Dichloroveratrole, a substituted aromatic ether, serves as a valuable precursor in the synthesis of complex organic molecules. While direct, large-scale applications in the agrochemical industry are not widely documented, its structural motif, a dichlorinated benzene ring, is a key feature in several commercial herbicides. This document outlines a hypothetical application of this compound in the synthesis of a novel p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants, essential for the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death, making it an effective target for herbicides.

The synthetic strategy detailed below involves the demethylation of this compound to the key intermediate, 4,5-dichlorocatechol. This intermediate is then elaborated through a multi-step synthesis to yield a hypothetical triketone-based HPPD inhibitor, designated as "DCV-Triketone."

Application Notes

This compound is an attractive starting material for the synthesis of certain agrochemicals due to the presence of the 1,2-dichloro-4,5-dioxy substitution pattern on the benzene ring. This specific arrangement of chlorine atoms can influence the biological activity and selectivity of the final product. The methoxy groups in this compound serve as protecting groups for the more reactive hydroxyl functionalities of the corresponding catechol.

The initial and crucial step in the proposed synthetic pathway is the demethylation of this compound to yield 4,5-dichlorocatechol. This catechol is a versatile intermediate that can undergo various reactions, including etherification and condensation, to build more complex molecular architectures. In this proposed application, 4,5-dichlorocatechol is envisioned as the core building block for a novel HPPD inhibitor.

The rationale for targeting the HPPD enzyme is its proven efficacy as a herbicidal target. Many commercially successful herbicides are HPPD inhibitors.[1][2][3][4][5] The proposed final product, DCV-Triketone, incorporates the 4,5-dichlorophenyl moiety, which is hypothesized to bind within the active site of the HPPD enzyme. The triketone functionality is a well-established chelating group that interacts with the iron(II) cofactor in the enzyme's active site, leading to its inhibition.[1][3]

The overall synthetic approach is designed to be robust and scalable, employing common and well-understood organic transformations. The protocols provided are based on established laboratory procedures for similar transformations and are intended to guide researchers in the synthesis and evaluation of novel agrochemicals derived from this compound.

Experimental Protocols

Step 1: Demethylation of this compound to 4,5-Dichlorocatechol

This procedure describes the cleavage of the methyl ethers of this compound to yield 4,5-dichlorocatechol using boron tribromide.

-

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add boron tribromide solution (2.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,5-dichlorocatechol.

-

Step 2: Synthesis of a Hypothetical HPPD Inhibitor (DCV-Triketone) from 4,5-Dichlorocatechol

This is a representative multi-step protocol for the elaboration of 4,5-dichlorocatechol into a hypothetical triketone herbicide.

-

Part A: Mono-O-alkylation of 4,5-Dichlorocatechol

-

In a round-bottom flask, combine 4,5-dichlorocatechol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Add an alkylating agent containing a suitable leaving group and a protected functional group for the next step (e.g., 3-bromopropionitrile) (1.1 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the residue by column chromatography to yield the mono-alkylated product.

-

-

Part B: Synthesis of the Triketone Moiety

-

The product from Part A is further functionalized. For example, the nitrile group can be hydrolyzed to a carboxylic acid.

-

The resulting carboxylic acid is then coupled with a suitable diketone or its equivalent (e.g., Meldrum's acid followed by hydrolysis and decarboxylation) to form the triketone moiety. This can be achieved using standard coupling reagents like DCC/DMAP or by converting the acid to an acid chloride followed by reaction with the enolate of the diketone.

-

-

Part C: Final Assembly

-

The intermediate from Part B is then subjected to a final cyclization or condensation reaction to form the target DCV-Triketone. The specific conditions for this step would depend on the exact structure of the diketone used in Part B.

-

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Physical State |

| This compound | C₈H₈Cl₂O₂ | 207.05 | - | Solid |

| 4,5-Dichlorocatechol | C₆H₄Cl₂O₂ | 179.00 | 85 | Solid |

| DCV-Triketone (Hypothetical) | C₁₅H₁₂Cl₂O₅ | 359.16 | 60 (overall from catechol) | Solid |

Visualizations

Caption: Synthetic pathway from this compound to a hypothetical HPPD inhibitor.

Caption: Experimental workflow for the demethylation of this compound.

References

- 1. Design, synthesis and herbicidal activity of new iron chelating motifs for HPPD-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4,5-Dichloroveratrole

These application notes provide detailed methodologies for the quantitative analysis of 4,5-Dichloroveratrole in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a chlorinated organic compound that can be formed as a byproduct in various industrial processes, including the bleaching of pulp and paper, and may also arise from the microbial degradation of more complex chlorinated aromatic compounds. Its presence in environmental and biological samples is of interest due to the potential toxicological effects of halogenated aromatic compounds. Accurate and sensitive quantification of this compound is therefore crucial for environmental monitoring, toxicology studies, and in the assessment of drug metabolite profiles where applicable.

The following sections detail two primary analytical approaches for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods are widely used for the analysis of similar chlorinated hydrocarbons and offer the necessary selectivity and sensitivity for trace-level detection.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology involves the separation of the analyte from the sample matrix in the gas phase, followed by ionization and detection using a mass spectrometer.

Protocol: Quantification of this compound in Water Samples by GC-MS

This protocol is based on established methods for the analysis of chlorinated hydrocarbons in aqueous matrices.

a. Sample Preparation: Liquid-Liquid Extraction

-

To a 1-liter water sample in a separatory funnel, add a surrogate standard.

-

Adjust the pH of the sample to neutral (pH 7.0).

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

-

Allow the organic layer to separate from the aqueous phase for at least 10 minutes.

-